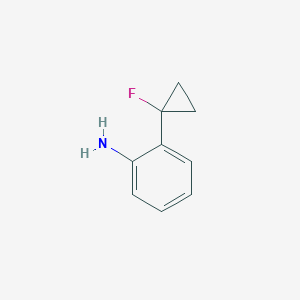

2-(1-Fluorocyclopropyl)aniline

Description

Contextual Significance of Fluorine in Contemporary Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. nih.govtandfonline.com Due to its high electronegativity, the highest of all elements, fluorine can significantly alter the electronic properties of a molecule. acs.org This can lead to changes in acidity or basicity (pKa), which in turn can improve a drug's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com

Fluorine's small size, with a van der Waals radius similar to that of a hydrogen atom, allows it to replace hydrogen without causing significant steric hindrance. tandfonline.comacs.org This "isosteric" replacement can lead to enhanced binding affinity of a drug to its target protein. tandfonline.com Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 family. mdpi.com This increased metabolic stability can prolong the duration of a drug's action in the body. mdpi.comacs.org The strategic placement of fluorine can also block sites on a molecule that are susceptible to oxidative metabolism. mdpi.com

Beyond its influence on molecular properties, the fluorine-18 (B77423) isotope (¹⁸F) is a positron emitter, making it a valuable tool in Positron Emission Tomography (PET) imaging, a sensitive technique used for noninvasive in vivo imaging in medical diagnostics and drug development. nih.govacs.org

Strategic Utility of the Cyclopropane (B1198618) Moiety in Molecular Scaffolds

The cyclopropane ring, a three-membered carbocycle, is a versatile structural motif increasingly utilized in drug design. acs.orgnih.gov Its rigid and strained nature imparts unique conformational constraints on a molecule, which can help to lock it into a bioactive conformation for optimal interaction with a biological target. iris-biotech.denih.gov This pre-organization can lead to an entropically more favorable binding event. acs.orgiris-biotech.de

The cyclopropyl (B3062369) group can serve as a "bioisostere," a substituent that mimics the size, shape, or electronic properties of another group, for various functionalities including phenyl rings and alkenes. nih.govslideshare.net This substitution can lead to improvements in a molecule's properties, such as increased potency, enhanced metabolic stability, and reduced off-target effects. acs.orgmdpi.com For instance, replacing a metabolically vulnerable group with a cyclopropane ring can block sites of enzymatic degradation. iris-biotech.de

The electronic character of the cyclopropane ring, with its enhanced π-character in the C-C bonds, can also influence the properties of adjacent functional groups. acs.orgnih.gov Furthermore, the incorporation of a cyclopropyl moiety can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

Overview of Academic Research Trajectories for 2-(1-Fluorocyclopropyl)aniline and Related Structures

The compound this compound is an aromatic amine that features a fluorinated cyclopropyl group. This specific combination of functionalities makes it a molecule of significant interest in medicinal chemistry and materials science. Research into this and structurally similar compounds is exploring their potential as building blocks for novel pharmaceuticals and advanced materials.

The synthesis of this compound and its derivatives is an active area of investigation. One notable method involves the palladium-catalyzed Stille cross-coupling reaction between an aryl halide and a (1-fluorocyclopropyl)stannane. This approach offers high yields and the flexibility to introduce various functional groups onto the aromatic ring. Other synthetic strategies include cyclopropanation reactions starting from (1-fluorovinyl)arenes or cyclopropanols, though these may be less efficient.

The unique electronic properties conferred by the fluorine atom and the conformational constraints of the cyclopropyl ring are being leveraged in drug design. The introduction of the 1-fluorocyclopropyl group has been associated with enhanced potency and selectivity in biological assays. This is attributed to increased lipophilicity and altered interactions with biological targets. For instance, research suggests that compounds containing the this compound scaffold may exhibit significant antibacterial and antiviral properties.

Furthermore, the reactivity of the aniline (B41778) and fluorinated cyclopropyl groups is being explored in various chemical transformations. The aniline nitrogen can act as a nucleophile in substitution reactions, while the presence of the fluorinated cyclopropyl group can influence palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution. These investigations aim to expand the synthetic utility of this compound as a versatile reagent in organic synthesis.

Data Tables

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

2-(1-fluorocyclopropyl)aniline |

InChI |

InChI=1S/C9H10FN/c10-9(5-6-9)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2 |

InChI Key |

FQBIXKCEWQNZSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2N)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 1 Fluorocyclopropyl Aniline

Reactivity Profiles of the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline moiety in 2-(1-fluorocyclopropyl)aniline is a primary site for chemical transformations, including acylation, sulfonylation, and other electrophilic and nucleophilic reactions.

The formation of amide and sulfonamide linkages from anilines is a cornerstone of medicinal chemistry and materials science. This compound readily participates in these reactions.

Amide Bond Formation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. sphinxsai.comrsc.org For instance, the coupling with a carboxylic acid can be facilitated by activating agents that generate a more reactive acylating species in situ. rsc.orgnih.gov

A general scheme for the synthesis of amides from substituted anilines involves reacting the aniline with an amino acid ester in a solvent like methanol (B129727) under reflux. sphinxsai.com While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of substituted anilines suggests that similar conditions would be applicable. sphinxsai.com

Table 1: General Conditions for Amide Synthesis from Substituted Anilines

| Reactants | Reagents and Conditions | Product |

|---|---|---|

| Substituted Aniline, Carboxylic Acid | Coupling agent (e.g., DCC, EDC), Base (e.g., Et3N, DIPEA), Solvent (e.g., DCM, DMF) | N-Aryl Amide |

| Substituted Aniline, Acid Chloride | Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM, Toluene) | N-Aryl Amide |

Sulfonamide Bond Formation: Similarly, sulfonamides can be synthesized by reacting this compound with sulfonyl chlorides in the presence of a base. ekb.egorganic-chemistry.org This reaction is a common method for introducing the sulfonyl group, which is a key pharmacophore in many drugs. ekb.eg Visible-light-mediated methods have also been developed for the sulfonylation of anilines using sulfonyl fluorides as stable and modifiable reagents. nih.gov Another approach involves a one-pot synthesis from unactivated acids and amines via aromatic decarboxylative halosulfonylation. princeton.edu

Recent advancements have demonstrated the use of Ca(NTf2)2 as a Lewis acid to activate sulfonimidoyl fluorides for reaction with anilines, leading to the formation of sulfonimidamides, which are bioisosteres of sulfonamides. nih.gov

Table 2: Representative Methods for Sulfonamide Synthesis

| Amine | Sulfonylating Agent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aniline | Sulfonyl Chloride | Base (e.g., Pyridine) | Sulfonamide |

| Aniline | Sulfonyl Fluoride | Visible light, Photocatalyst | Sulfonylaniline |

The aniline moiety in this compound can undergo both electrophilic substitution on the aromatic ring and nucleophilic reactions at the nitrogen atom.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comlibretexts.orgaskfilo.com Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur primarily at the positions ortho and para to the amino group. byjus.comyoutube.com However, the steric bulk of the adjacent 1-fluorocyclopropyl group may influence the regioselectivity, potentially favoring substitution at the para position. Under strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion, which is a meta-directing group. byjus.comchemistrysteps.com

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom makes the aniline moiety nucleophilic. quora.comucalgary.ca It can participate in nucleophilic substitution reactions, for example, by reacting with alkyl halides to form secondary and tertiary amines. ucalgary.caresearchgate.net The nucleophilicity of the aniline can be influenced by the electronic properties of the substituents on the aromatic ring. The resonance of the nitrogen lone pair with the aromatic ring reduces its availability, making aniline a poorer nucleophile compared to aliphatic amines. ucalgary.ca

Transformations Involving the Cyclopropyl (B3062369) Moiety

The strained three-membered ring of the cyclopropyl group, especially when activated by a fluorine atom, is susceptible to ring-opening reactions.

The ring-opening of cyclopropanes can be initiated by various reagents and conditions, often leading to highly functionalized products. nih.gov In the case of arylcyclopropanes, Brønsted acids in solvents like hexafluoroisopropanol (HFIP) can catalyze ring-opening hydroarylation. nih.govresearchgate.net This typically proceeds via an SN1-type mechanism where the cyclopropane (B1198618) ring opens to form a carbocation, which is then trapped by a nucleophile. nih.gov The presence of an electron-donating aryl group stabilizes the carbocation intermediate.

For fluorinated cyclopropanes, ring-opening reactions can also be achieved with halogens at elevated temperatures to produce 1,3-dihalopolyfluoropropanes. nih.gov Donor-acceptor cyclopropanes readily undergo ring-opening reactions with a variety of nucleophiles, often catalyzed by Lewis acids. acs.orgacs.org While this compound does not fit the classic donor-acceptor cyclopropane definition, the aniline group can be considered a donor.

The regioselectivity of reactions on the cyclopropane ring is influenced by the substituents. In the case of this compound, the fluorine atom and the aniline-substituted carbon are key positions. The "trans-fluorine effect" has been observed in cyclopropane systems, where the fluorine atom can influence the reactivity of substituents positioned cis or trans to it on the ring. nih.gov For example, in the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, the ester group trans to the fluorine is hydrolyzed faster. nih.gov This electronic effect could potentially be exploited for regioselective transformations on the cyclopropane ring of this compound derivatives.

Catalytic methods have been developed for the regioselective ring-opening cycloisomerization of methylenecyclopropyl ketones, where the regioselectivity of the C-C bond cleavage is controlled by the choice of catalyst. nih.gov While not directly applicable to this compound, these studies highlight the potential for catalyst-controlled regioselective transformations of substituted cyclopropanes.

Formation of Complex Ring Systems and Heterocycles from this compound Derivatives

Cyclization Reactions to Bicyclic and Tricyclic Systems

There is a lack of specific published research detailing the cyclization of this compound derivatives to form bicyclic and tricyclic systems. The inherent strain of the cyclopropyl ring and the influence of the fluorine atom could potentially be exploited in novel synthetic strategies, but such methodologies have not been reported in the surveyed literature.

Mechanistic Investigations and Structure Reactivity Relationships in 2 1 Fluorocyclopropyl Aniline Chemistry

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 2-(1-fluorocyclopropyl)aniline and related N-aryl cyclopropylamines is often achieved through modern cross-coupling methodologies, which offer significant improvements over older, multi-step procedures. researchgate.net Palladium-catalyzed and copper-promoted reactions are prominent in this regard.

Palladium-Catalyzed Buchwald-Hartwig Amination:

A primary route for forming the crucial C-N bond is the Buchwald-Hartwig amination. acs.orgresearchgate.net This reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. For the synthesis of a this compound precursor, the reaction would typically involve coupling 1-bromo-2-(1-fluorocyclopropyl)benzene with an ammonia surrogate or cyclopropylamine with a substituted bromobenzene. researchgate.netacs.org

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.

Base-Promoted Amine Coordination: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. acs.org

The choice of phosphine ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands like SPhos or BrettPhos often providing high yields by facilitating the reductive elimination step. acs.orgnih.gov

Copper-Promoted N-Cyclopropylation:

An alternative approach involves the copper-promoted coupling of an amine with a cyclopropylboronic acid. nih.gov This method has been shown to be effective for the N-cyclopropylation of various anilines and amines. The reaction typically uses a copper(II) salt, such as Cu(OAc)₂, a ligand like 2,2'-bipyridine, and a base. The reaction proceeds under an air atmosphere, suggesting a Cu(II)/Cu(III) or related catalytic cycle, although the precise mechanism can be complex and substrate-dependent. This approach would involve reacting 2-aminophenylboronic acid derivative with a 1-fluorocyclopropyl source or, more directly, coupling this compound with a suitable boronic acid derivative.

Stereoelectronic Influence of Fluorine on Cyclopropane (B1198618) Reactivity and Conformation

The substitution of a hydrogen atom with fluorine on a cyclopropane ring introduces significant stereoelectronic effects that alter the ring's geometry, stability, and electronic properties. wikipedia.org These changes are rooted in the high electronegativity of fluorine and its ability to engage in unique orbital interactions. nih.govbeilstein-journals.org

| Effect | Description | Consequence |

|---|---|---|

| Inductive Effect | The highly electronegative fluorine atom withdraws electron density from the attached carbon atom through the σ-bond. | Increases the partial positive charge on the cyclopropyl (B3062369) carbons, alters bond polarity. nih.gov |

| Bond Angle Modification | Fluorination can cause a slight widening of the C-C-C bond angles within the ring. | Relieves some ring strain, moving geometry slightly closer to tetrahedral. nih.gov |

| Hyperconjugation (Anomeric-like Effect) | In systems with multiple fluorines, donation of electron density from a fluorine lone pair to an adjacent C-F antibonding orbital (nF → σ*CF) occurs. | Provides significant electronic stabilization to the molecule. nih.govbeilstein-journals.org |

| Polarity | The C-F bond introduces a strong dipole, making the cyclopropane ring significantly more polar. | Influences intermolecular interactions and solubility. rsc.org |

Impact of the 1-Fluorocyclopropyl Group on Aniline (B41778) Reactivity and Selectivity

The 1-fluorocyclopropyl substituent, positioned ortho to the amino group, exerts a combination of electronic and steric effects that profoundly modify the reactivity of the aniline moiety.

Electronic Effects:

The cyclopropyl group itself is known to have some electron-donating character through conjugation with the aromatic ring. However, the strongly electronegative fluorine atom imparts a significant inductive electron-withdrawing effect. This withdrawal of electron density has two main consequences:

Decreased Basicity: The amino group's lone pair is less available for protonation because of the electron-withdrawing nature of the adjacent substituent. Therefore, this compound is expected to be a weaker base than aniline itself. youtube.comchemistrysteps.com

Deactivation of the Aromatic Ring: The inductive withdrawal of electron density from the benzene ring makes it less nucleophilic. This deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted aniline. vanderbilt.edu

Steric Effects (Ortho Effect):

The placement of the bulky 1-fluorocyclopropyl group at the ortho position creates steric hindrance around the amino group. This "ortho effect" can physically impede the approach of reagents to the nitrogen atom and the adjacent ortho position (C6). quora.com This steric inhibition can reduce the rate of reactions occurring at the amino group and influence the regioselectivity of ring-based reactions. quora.comyoutube.com

| Property | Effect of Substituent | Reasoning |

|---|---|---|

| Basicity (pKb) | Increased pKb (weaker base) | Inductive electron withdrawal by fluorine reduces electron density on the nitrogen atom. youtube.com |

| Nucleophilicity | Decreased | Reduced electron density and steric hindrance around the amino group. quora.com |

| Reactivity in EAS | Decreased (Deactivated) | Inductive electron withdrawal from the aromatic ring makes it less susceptible to attack by electrophiles. vanderbilt.edu |

| Directing Effect in EAS | Ortho, Para-directing (but sterically hindered) | The amino group is a strong o,p-director, but the ortho positions are sterically blocked or electronically influenced. libretexts.orgchemistrytalk.org |

Analysis of Regioselectivity and Chemoselectivity in Derivatization Reactions

When this compound undergoes derivatization, the outcome is governed by the interplay between the directing ability of the amino group, the electronic deactivation by the substituent, and significant steric hindrance.

Regioselectivity in Electrophilic Aromatic Substitution (EAS):

The amino group is a powerful activating and ortho, para-director. libretexts.org However, in this compound, this directing effect is heavily modified.

Ortho-Substitution: The C6 position is sterically hindered by the adjacent 1-fluorocyclopropyl group, making attack by an electrophile at this position highly unfavorable. chemistrytalk.org

Para-Substitution: The C4 position (para to the amino group) is the most likely site for electrophilic attack. It is electronically activated by the amino group's resonance donation and is sterically accessible. libretexts.org

Meta-Substitution: Substitution at the C3 and C5 positions is generally disfavored due to the powerful ortho, para-directing nature of the amine. libretexts.org

Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to show high regioselectivity for the para-product. researchgate.net To control the powerful activation of the amino group and prevent side reactions (like oxidation) or over-substitution, the amine is often protected as an amide (e.g., acetanilide) before carrying out the EAS reaction. chemistrysteps.comlibretexts.org

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary sites for reaction are the amino group and the aromatic ring.

N-Functionalization vs. C-Functionalization: Reactions like acylation or alkylation can occur on the nitrogen atom. However, the steric hindrance from the ortho-substituent may slow these reactions compared to aniline or para-substituted anilines. Strong electrophiles under EAS conditions will preferentially react with the activated aromatic ring (at the para position). The choice of reagents and conditions determines the chemoselective outcome. For instance, using an acid chloride with a non-Lewis acidic catalyst would favor N-acylation, whereas Friedel-Crafts conditions (strong Lewis acid) would favor C-acylation on the ring. wikipedia.org

The unique electronic and steric profile of this compound thus provides a powerful tool for directing chemical transformations, enabling the selective synthesis of complex derivatives.

Theoretical and Computational Chemistry of 2 1 Fluorocyclopropyl Aniline

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and orbital energies with high accuracy.

Density Functional Theory (DFT) has become a primary method for studying the structural and spectroscopic properties of aniline (B41778) derivatives due to its excellent balance of accuracy and computational cost. researchgate.netscispace.com For 2-(1-Fluorocyclopropyl)aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netresearchgate.net This process determines the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Representative Predicted Structural Parameters for this compound using DFT Note: These values are illustrative and derived from typical DFT calculations on analogous molecular fragments. Actual values would be obtained from a specific calculation.

| Parameter | Predicted Value | Description |

|---|---|---|

| C(aryl)-N Bond Length | ~1.40 Å | The bond connecting the aniline nitrogen to the aromatic ring. |

| C(cyclo)-F Bond Length | ~1.39 Å | The bond between the fluorine atom and the cyclopropyl (B3062369) ring. |

| C(aryl)-C(cyclo) Bond Length | ~1.51 Å | The bond connecting the aromatic ring to the cyclopropyl group. |

| ∠ C-N-H Angle | ~112° | The bond angle within the amino group. |

| ∠ F-C-C(cyclo) Angle | ~117° | The bond angle involving the fluorine on the cyclopropyl ring. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comripublication.com

Computational studies on fluorinated and aniline-containing compounds show that the distribution and energy of these orbitals provide significant insights. gjar.orgsamipubco.com In a study on a related fluorocyclopropyl system, DFT calculations revealed that the LUMO orbitals were predominantly located on the carbonyl group positioned trans to the fluorine atom, indicating that this site is susceptible to nucleophilic attack. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom's lone pair. The LUMO would likely be distributed over the aromatic system. The presence of the electronegative fluorine atom can lower the energy of the molecular orbitals. Analysis of the FMOs helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Orbital Energies for a Fluorinated Aniline Analogue Note: Values are representative for demonstrating the concept.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.30 | Electron-donating capability, site for electrophilic attack. |

| LUMO | -1.81 | Electron-accepting capability, site for nucleophilic attack. |

Computational Analysis of Reaction Mechanisms and Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex, or transition state, which is the high-energy intermediate state between reactants and products. wikipedia.orglibretexts.orglibretexts.org Computational chemistry is used to map the potential energy surface of a reaction, locating the reactants, products, and the transition state that connects them. libretexts.org

For reactions involving this compound, DFT calculations can be used to model proposed mechanisms. For example, in a reaction involving the amino group, theorists would calculate the energy profile as the reactant approaches and a new bond is formed. This involves identifying the transition state structure and calculating its energy. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. youtube.com Computational studies on the hydrolysis of a fluorocyclopropyl diester have successfully used DFT to show that nucleophilic attack is the rate-determining step and that the energy barrier is lower for attack from the side opposite the fluorine atom, demonstrating the powerful predictive capabilities of this approach. nih.gov This methodology allows for the exploration of different reaction pathways and the identification of the most energetically favorable route.

Theoretical Predictions of Molecular Interactions and Conformational Landscapes

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Computational methods can predict the stable conformations of this compound and the energy barriers to rotation around its single bonds, effectively mapping its conformational landscape. nih.gov This involves performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This analysis reveals the lowest-energy conformers (global and local minima) and the transition states that separate them. scispace.com

The ortho positioning of the 1-fluorocyclopropyl group relative to the amino group creates the potential for specific intramolecular interactions that can significantly influence the molecule's preferred conformation. One such interaction is a potential intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH2) and the electronegative fluorine atom (N-H···F). semanticscholar.org The formation of such bonds can enhance molecular planarity and stability. nih.gov Computational tools like Natural Bond Orbital (NBO) analysis can be used to investigate and quantify the strength of these non-covalent interactions. semanticscholar.org

Simultaneously, steric hindrance between the bulky cyclopropyl group and the adjacent amino group will play a crucial role. This steric repulsion can influence the rotational barrier around the C(aryl)-C(cyclo) bond and the C(aryl)-N bond, favoring conformations that minimize these unfavorable interactions. The final conformational landscape is a delicate balance between stabilizing forces like hydrogen bonding and destabilizing steric clashes.

Molecular Modeling and Dynamics Simulations for Fluorinated Analogues

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. mdpi.com Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study how fluorinated analogues like this compound behave in a dynamic environment, such as in solution or interacting with a biological target like an enzyme. acs.org

2 1 Fluorocyclopropyl Aniline As a Strategic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Scaffolds and Molecular Architectures

2-(1-Fluorocyclopropyl)aniline serves as a pivotal starting material in the elaboration of intricate molecular frameworks that incorporate the fluorocyclopropyl motif. The presence of both a reactive aniline (B41778) group and a strained, fluorinated three-membered ring allows for a diverse range of chemical transformations. This enables its integration into larger, more complex structures with potential applications in medicinal chemistry and materials science. The fluorocyclopropyl unit is particularly valued as it can impart unique conformational constraints and alter physicochemical properties such as lipophilicity and metabolic stability.

Research has demonstrated the utility of fluorinated cyclopropane (B1198618) scaffolds in generating a variety of complex molecules. For instance, the core structure is amenable to multi-step synthetic sequences to build sophisticated drug analogues. In one notable example, a fluorocyclopropyl moiety was incorporated into analogues of cabozantinib, a potent tyrosine kinase inhibitor used in cancer therapy. nih.gov The synthesis leveraged the unique reactivity of the fluorocyclopropane ring to achieve diastereoselective outcomes, highlighting the strategic importance of this building block in accessing specific stereoisomers of complex drug candidates. nih.gov

The synthetic utility of this scaffold is further exemplified in the preparation of fluorocyclopropyl quinolones, a class of antibacterial agents. nih.gov The synthesis involves the substitution of the aniline nitrogen onto a quinolone core, demonstrating the role of the aniline group as a handle for constructing larger, biologically active molecules. The introduction of the fluorocyclopropyl group in these compounds was shown to influence their lipophilicity and antibacterial potency. nih.gov

Role in the Construction of Diverse Functionalized Heterocyclic Systems

The aniline moiety of this compound is a versatile precursor for the construction of a wide array of heterocyclic systems. Aniline and its derivatives are classical substrates in numerous named reactions that form nitrogen-containing rings, which are ubiquitous in pharmaceuticals and natural products. The presence of the 1-fluorocyclopropyl substituent provides a unique opportunity to introduce this desirable fluorine-containing group into heterocyclic scaffolds.

The synthesis of fluorocyclopropyl-substituted quinolones is a prime example of its application in forming heterocyclic structures. nih.gov Quinolones are bicyclic heteroaromatic compounds, and their synthesis often involves the condensation of an aniline with a suitable carbonyl compound followed by cyclization. By using this compound, a fluorinated cyclopropyl (B3062369) group is readily installed at the N-1 position of the quinolone ring system, which is a critical position for modulating biological activity.

Furthermore, the aniline group can participate in reactions to form other important heterocyclic cores. For instance, it can be a key component in the synthesis of:

Benzimidazoles

Quinoxalines

Indoles

Triazoles mdpi.com

The table below summarizes some of the heterocyclic systems that can be synthesized using an aniline precursor, and by extension, this compound.

| Heterocyclic System | General Synthetic Approach Involving Aniline |

| Quinolones | Condensation with β-ketoesters or malonic acid derivatives (e.g., Gould-Jacobs reaction) |

| Benzimidazoles | Reaction with carboxylic acids or their derivatives (Phillips condensation) |

| Indoles | Various methods such as the Fischer, Bischler-Möhlau, or Larock indole synthesis |

| Triazoles | Can be incorporated into larger structures containing a triazole ring, often formed via cycloaddition reactions. mdpi.com |

Intermediate in Proteolysis-Targeting Chimera (PROTAC) Component Synthesis and Related Chemical Modulators

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. nih.gov The synthesis of these complex molecules requires versatile building blocks that allow for the straightforward connection of these different components.

While direct synthesis of a PROTAC using this compound as a named intermediate is not detailed in the provided results, its structure is highly relevant for this application. The aniline nitrogen provides a convenient point of attachment for linkers or for direct incorporation into either the target protein ligand or the E3 ligase ligand. The development of solid-phase synthesis methodologies for PROTACs allows for the rapid assembly of libraries of related compounds. nih.gov In these syntheses, amine intermediates are crucial for forming amide or urea bonds to connect different parts of the PROTAC molecule. nih.gov

The this compound moiety could be incorporated into a PROTAC scaffold to:

Act as part of the target-binding ligand: The fluorocyclopropyl group can form specific interactions within a protein's binding pocket, potentially enhancing affinity and selectivity.

Modify physicochemical properties: The unique properties of the fluorocyclopropyl group can be used to tune the solubility, cell permeability, and metabolic stability of the final PROTAC molecule.

Serve as a versatile chemical handle: The aniline group can be readily functionalized to attach various linkers, facilitating the modular synthesis of PROTAC libraries.

Applications in the Synthesis of Fluorinated Amino Acid and Peptide Analogues

The incorporation of fluorine into amino acids and peptides is a widely used strategy in medicinal chemistry to enhance their biological properties. rsc.orgmdpi.com Fluorinated amino acids can improve metabolic stability, modulate conformation, and increase binding affinity. princeton.edu The this compound scaffold provides a unique entry point for creating novel fluorinated amino acid analogues.

Research has demonstrated the synthesis of various fluorinated cyclopropyl amino acid analogues from a common fluorinated cyclopropane precursor. nih.gov These synthetic routes allow for the creation of analogues of natural amino acids like methionine, leucine, lysine, and arginine. nih.gov The resulting fluorinated cyclopropane amino acids (FCAAs) have been successfully incorporated into tripeptides, showcasing their utility as building blocks for peptidomimetics. nih.gov

The introduction of a fluorocyclopropane ring into an amino acid structure, such as in proline analogues, can significantly influence the resulting peptide's conformation. nih.gov The rigidity of the cyclopropane ring combined with the stereoelectronic effects of the fluorine atom can be used to control the puckering of the proline ring and the cis/trans isomerization of the peptide bond. nih.gov This conformational control is crucial for designing peptides with specific secondary structures and biological activities.

The table below highlights the potential impact of incorporating a fluorocyclopropyl group into amino acids.

| Property | Effect of Fluorocyclopropyl Incorporation |

| Conformation | Increased rigidity, potential to induce specific turns in peptide chains. nih.gov |

| Metabolic Stability | C-F bond is strong and can block sites of metabolism. |

| Binding Affinity | Fluorine can participate in favorable interactions with protein targets. |

| Lipophilicity | Can be tuned to optimize pharmacokinetic properties. |

Contributions to Novel Methodologies in Cyclopropane and Aniline Chemistry

The unique structure of this compound contributes to the development of new synthetic methodologies, particularly concerning the chemistry of fluorinated cyclopropanes. The stereoelectronic properties of the fluorine atom can exert a significant influence on the reactivity of the adjacent cyclopropane ring.

A key example of this is the "trans-fluorine effect" observed in the diastereoselective hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate. nih.gov Density functional theory (DFT) calculations revealed that the LUMO (Lowest Unoccupied Molecular Orbital) is located on the carbonyl group trans to the fluorine atom, which directs the nucleophilic attack of hydroxide. nih.gov This selective hydrolysis provides a method for accessing different diastereomers of fluorocyclopropyl compounds, which was applied to the synthesis of cabozantinib analogs. nih.gov This principle can be extended to other nucleophilic additions to fluorocyclopropane systems, providing a powerful tool for stereocontrolled synthesis.

The presence of the aniline group also opens up avenues for novel transformations. The interplay between the electron-donating aniline and the unique electronic nature of the fluorocyclopropyl group could be exploited in reactions such as:

Palladium-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution, where the fluorocyclopropyl group could influence regioselectivity.

Oxidative coupling reactions.

The study of molecules like this compound thus not only provides access to new chemical entities but also deepens the fundamental understanding of reactivity and stereocontrol in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.